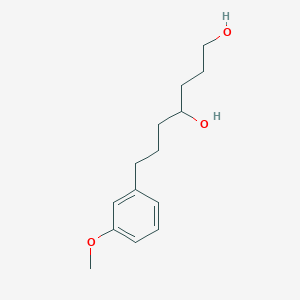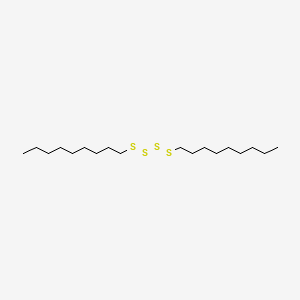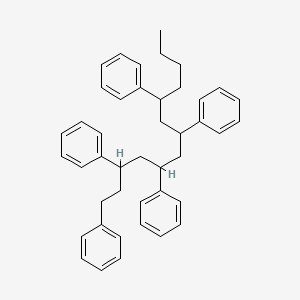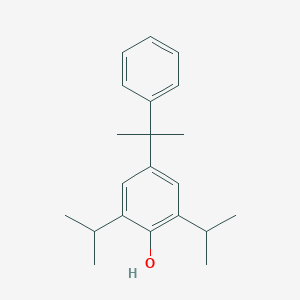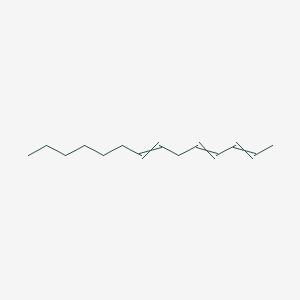
Tetradeca-2,4,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradeca-2,4,7-triene is an organic compound characterized by its unique structure featuring three conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-2,4,7-triene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of tetradeca-2,4,6,8-tetraene, which can be achieved using a palladium catalyst under controlled conditions . Another approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions: Tetradeca-2,4,7-triene undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
Wissenschaftliche Forschungsanwendungen
Tetradeca-2,4,7-triene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Tetradeca-2,4,7-triene exerts its effects is primarily through its interaction with cellular membranes and enzymes. The conjugated double bonds allow the compound to participate in electron transfer reactions, which can disrupt cellular processes and lead to various biological effects . The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with specific proteins and enzymes involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Tetradeca-2,4,6-trienoic acid: Another polyene with similar structural features but different functional groups.
Tetradeca-2,4,10-triene-8-ynoic acid isobutylamide: A compound with both olefinic and acetylenic linkages.
Tetradeca-2-en-10,12-diynoic acid isobutylamide: Known for its unique acetylenic bonds.
Uniqueness: Tetradeca-2,4,7-triene stands out due to its specific arrangement of double bonds, which imparts unique chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
113523-39-0 |
|---|---|
Molekularformel |
C14H24 |
Molekulargewicht |
192.34 g/mol |
IUPAC-Name |
tetradeca-2,4,7-triene |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3 |
InChI-Schlüssel |
MHXAZNOAOFRDHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCC=CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

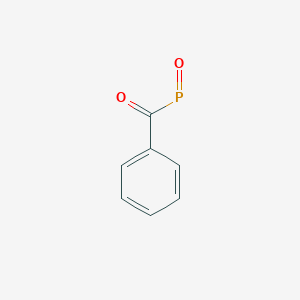
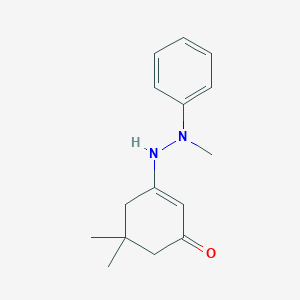

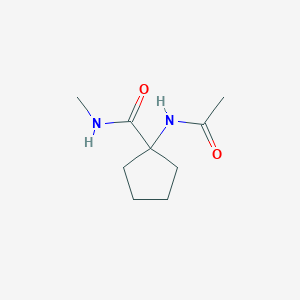
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
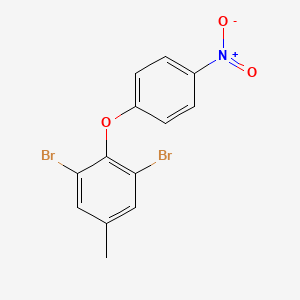
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
